molecular formula C5HCl3N2O B1619849 3,6-Dichloropyridazine-4-carbonyl chloride CAS No. 6531-08-4

3,6-Dichloropyridazine-4-carbonyl chloride

Cat. No.: B1619849
CAS No.: 6531-08-4
M. Wt: 211.43 g/mol
InChI Key: UGKIAJNNQAMSHX-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carbonyl chloride is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in research and development, particularly in the synthesis of various organic molecules.

Preparation Methods

3,6-Dichloropyridazine-4-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The reaction is typically carried out at room temperature and yields the desired product as an oil, which can be used without further purification .

Chemical Reactions Analysis

3,6-Dichloropyridazine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,6-dichloropyridazine-4-carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed depend on the specific nucleophile or coupling partner used in the reaction.

Scientific Research Applications

3,6-Dichloropyridazine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: It is involved in the synthesis of potential drug candidates for treating various diseases.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloropyridazine-4-carbonyl chloride depends on its specific application. In general, it acts as an acylating agent, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in the synthesis of various compounds, where it introduces the 3,6-dichloropyridazine moiety into the target molecule.

Comparison with Similar Compounds

3,6-Dichloropyridazine-4-carbonyl chloride can be compared with other similar compounds, such as:

    3,6-Dichloropyridazine-4-carboxylic acid: This compound is the precursor in the synthesis of this compound and shares similar reactivity.

    3,6-Dichloropyridazine: Another related compound, which lacks the carbonyl chloride functional group, making it less reactive in acylation reactions.

    2,6-Dichloropyridazine: A structural isomer with chlorine atoms at different positions, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its ability to act as an acylating agent, making it valuable in the synthesis of a wide range of organic molecules.

Properties

IUPAC Name

3,6-dichloropyridazine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKIAJNNQAMSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215653
Record name 3,6-Dichloropyridazine-4-carbonyl chloride
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Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6531-08-4
Record name 3,6-Dichloro-4-pyridazinecarbonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyridazine-4-carbonyl chloride
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Record name 3,6-Dichloropyridazine-4-carbonyl chloride
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Record name 3,6-dichloropyridazine-4-carbonyl chloride
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Synthesis routes and methods

Procedure details

To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (1.16 g, 6 mmol) in toluene (20 mL) were added DMF (2 drops) and SOCl2 (4 mL) and the mixture was heated at reflux temperature for 3 h. The volatiles were removed and the residue was stripped with toluene. The resulting brown oil (3,6-dichloropyridazine-4-carbonyl chloride) was used without purification.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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